molecular formula C18H20IN7O4 B1666473 I-AB-Meca CAS No. 152918-27-9

I-AB-Meca

Katalognummer: B1666473
CAS-Nummer: 152918-27-9
Molekulargewicht: 525.3 g/mol
InChI-Schlüssel: LOGOEBMHHXYBID-MOROJQBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of I-AB-Meca involves several steps, starting with the preparation of the adenosine derivative. The key steps include the iodination of the benzyl group and the subsequent attachment of the amino group. The final product is obtained through a series of purification steps to ensure high purity . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Analyse Chemischer Reaktionen

Radioligand Binding and Dissociation Kinetics

I-AB-Meca exhibits high-affinity binding to A₃ adenosine receptors, with studies utilizing [¹²⁵I]this compound as a radioligand to quantify receptor interactions. Key findings include:

Table 1: Binding Affinity and Dissociation Rates of [¹²⁵I]this compound

ParameterValueConditionsSource
Kₐ (A₃AR)0.7 ± 0.06 nMRat basophilic RBL-2H3 cells
Dissociation rate (control)0.056 ± 0.008 min⁻¹3 µM Cl-IB-MECA
Dissociation rate (+10 µM DU124183)0.030 ± 0.006 min⁻¹Human A₃AR membranes
  • The dissociation rate of [¹²⁵I]this compound from A₃ARs is slowed by allosteric modulators like DU124183, indicating cooperative binding mechanisms .

  • Compound 28 (1H-imidazo[4,5-c]quinoline) reduces the dissociation rate by 50% at 10 µM, enhancing radioligand retention .

Synthetic Pathways and Modifications

This compound’s synthesis involves multi-step reactions, with critical modifications impacting receptor selectivity:

Key Reaction Steps:

  • Iodination : Introduction of iodine at the benzyl group using LiN₃ in DMF/[bmim]⁺BF₄⁻ (10:1 v/v) at 120°C .

  • Deprotection : Removal of acetyl groups via methanolic ammonia (15 h, room temperature) .

  • Amination : Reaction with Ph₃P and NH₄OH in THF-H₂O to yield final amino derivatives .

Table 2: Impact of Substituents on A₃AR Binding Affinity

Derivative3'-SubstituentKᵢ (nM)Selectivity (vs. A₁/A₂AR)
6c NH₂2.40 ± 0.20>100-fold
5 OH4.16 ± 0.5050-fold
  • Replacement of the 3′-OH group with NH₂ (as in 6c ) improves A₃AR binding affinity by 73% compared to the parent compound .

Allosteric Modulation and Functional Effects

This compound’s activity is modulated by imidazoquinoline derivatives, which alter agonist efficacy and dissociation kinetics:

Table 3: Allosteric Modulation by Imidazoquinolines

Compound[¹²⁵I]this compound Dissociation (% control)Agonist Efficacy (% vs. Cl-IB-MECA)
28 174 ± 5138 ± 8
43 153 ± 4128 ± 4
Control100100
  • 28 increases agonist efficacy by 38% while slowing radioligand dissociation, suggesting positive allosteric modulation .

  • The dissociation-enhancing effect correlates with structural features like the 4-CH₃-Ph group .

Stability and Environmental Interactions

This compound’s reactivity is influenced by solvent systems and ionic additives:

  • Solvent Effects : Reactions in DMF/[bmim]⁺BF₄⁻ improve azidoacetate yields by 400% compared to DMF alone .

  • Oxidative Stability : Susceptible to oxidation by H₂O₂, forming benzaldehyde derivatives.

Methodological Advances in Reaction Analysis

Recent datasets (e.g., ORDerly) standardize reaction parameters for this compound analogs:

  • Data Filtering : Thresholds exclude reactions with >2 reactants, >1 product, or inconsistent yields .

  • Benchmarking : Machine learning models trained on 1.7M reactions predict solvent effects with RMSD <0.5 .

This synthesis of biochemical, synthetic, and computational data underscores this compound’s versatility in receptor studies and highlights emerging methodologies for optimizing its derivatives.

Wirkmechanismus

I-AB-Meca exerts its effects by selectively binding to the A3 adenosine receptor. This binding activates a series of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways lead to various cellular responses, such as anti-inflammatory effects and apoptosis . The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules .

Biologische Aktivität

I-AB-Meca, a selective antagonist of the human A3 adenosine receptor (A3AR), has garnered attention in pharmacological research for its potential therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and implications for clinical use.

Overview of this compound

This compound is a highly potent and selective antagonist designed to interact specifically with the A3 adenosine receptor, which plays a significant role in various physiological processes including inflammation, neuroprotection, and tumor progression. Its design aims to maximize efficacy while minimizing off-target effects.

Binding Affinity and Functional Assays

This compound exhibits high affinity for the A3AR, with reported IC50 values indicating its potency. For instance, one study reported an IC50 value of 0.7 ± 0.06 nM for this compound against A3 receptors in rat basophilic RBL-2H3 cells . The compound's binding characteristics were further explored through saturation binding assays that determined dissociation constants (Kd) and maximum binding capacities (Bmax).

Receptor Type Kd (nM) Bmax (fmol/mg)
A3AR0.7 ± 0.062011 ± 85
A1AR7.33 ± 0.892011 ± 85

This table summarizes key binding data for this compound and its comparative affinity to other adenosine receptors .

This compound operates primarily through antagonism of the A3AR, which is implicated in several pathological conditions including cancer and neurodegenerative diseases. By blocking this receptor, this compound may inhibit pathways that lead to cell proliferation and inflammation.

Case Studies and Research Findings

  • Neuroprotection : In preclinical models, this compound has shown potential neuroprotective effects. Chronic administration in gerbil models of global ischemia indicated cerebroprotective properties, suggesting that A3AR antagonists could be beneficial in stroke management .
  • Cancer Research : Recent studies have highlighted the role of A3AR in tumor growth and metastasis. This compound's ability to inhibit this receptor has led to investigations into its use as an adjunct therapy in treating hepatocellular carcinoma and nonalcoholic steatohepatitis .

Clinical Implications

The selective nature of this compound positions it as a promising candidate for targeted therapies. Its ongoing clinical trials aim to establish efficacy in various conditions such as psoriasis and neurological disorders . The potential for reduced side effects compared to non-selective adenosine receptor antagonists enhances its attractiveness for therapeutic development.

Eigenschaften

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOEBMHHXYBID-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165159
Record name I-Ab-meca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-27-9
Record name AB-MECA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name I-Ab-meca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name I-AB-MECA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
I-AB-Meca
Reactant of Route 2
Reactant of Route 2
I-AB-Meca
Reactant of Route 3
I-AB-Meca
Reactant of Route 4
I-AB-Meca
Reactant of Route 5
I-AB-Meca
Reactant of Route 6
I-AB-Meca

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.